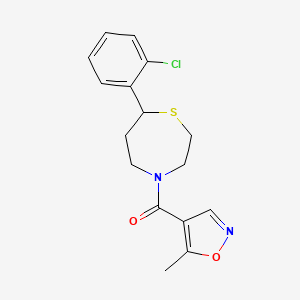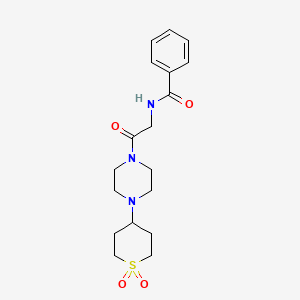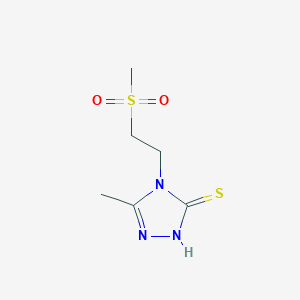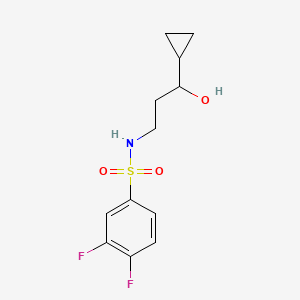
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the immune system.
Aplicaciones Científicas De Investigación
Kinetic and Structural Studies
- N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide and similar compounds have been studied for their kinetic properties and structural interactions. For example, a study on the decomposition of N-hydroxybenzenesulfonamide in alkaline solution provided insights into the kinetic aspects of similar compounds (Bonner & Ko, 1992).
Anticancer Research
- Sulfonamide compounds, including derivatives of this compound, have been investigated for their potential as anticancer agents. For instance, a study identified certain sulfonamides as cell cycle inhibitors in cancer cell lines, leading to their advancement into clinical trials (Owa et al., 2002). Another study demonstrated the anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways in tumor cell lines (Gul et al., 2018).
Synthesis and Chemical Reactions
- Research on this compound has also focused on its synthesis and participation in various chemical reactions. A study on the difluoroaminosulfonylation of styrenes with N,N-difluorobenzenesulfonamide highlighted novel reaction processes (Zhang & Yang, 2021). Similarly, research on the Lewis acid-catalyzed reactions of N-(4-hydroxy-4,4-diarylbut-2-ynyl)-4-methyl-N-prop-2-ynylbenzenesulfonamides revealed new pathways for synthesizing polycyclic compounds (Yao & Shi, 2009).
Carbonic Anhydrase Inhibition
- The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives has been a significant area of study, relevant to various therapeutic applications. Research has shown that these compounds can act as inhibitors of different isoforms of carbonic anhydrase, which is crucial in understanding their potential therapeutic uses (Pala et al., 2014).
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-4-3-9(7-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSJIZBWGZEYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

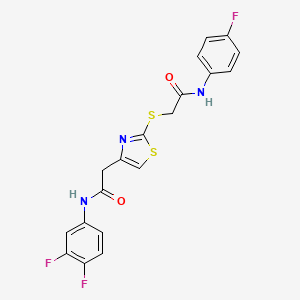
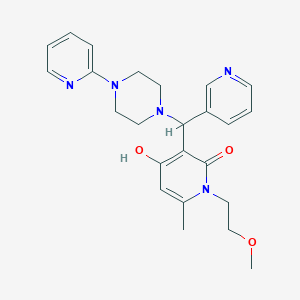
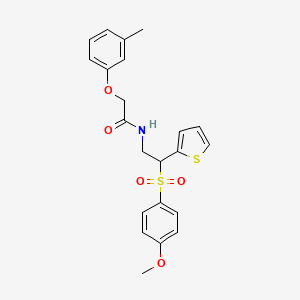
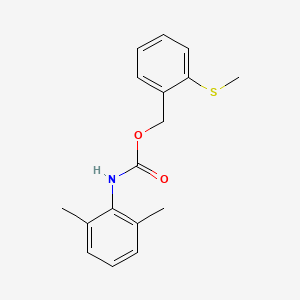
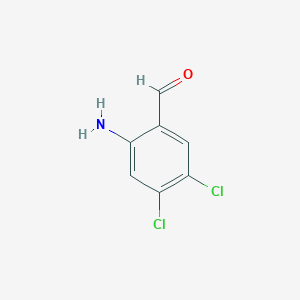
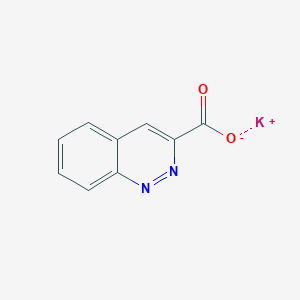
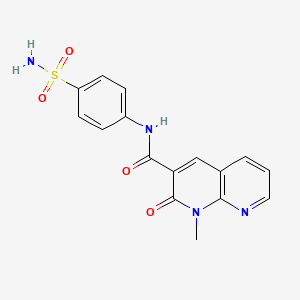
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)
![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)
